molecular formula C13H10N2OS2 B5768500 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5768500
M. Wt: 274.4 g/mol
InChI Key: UOPGKGRKHBIOKJ-UHFFFAOYSA-N
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Description

The compound "3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" belongs to the quinazolinone family, which is known for various biological activities such as antibacterial, antifungal, antitubercular, and anticancer properties. These compounds have been explored for their potential in treating various diseases due to their significant pharmacological activities.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acids with various reagents. For instance, compounds similar to "this compound" have been synthesized by reacting anthranilic acid derivatives with dithiocarbamic acid salts in the presence of anhydrous potassium carbonate and ethanol, followed by re-precipitation using dilute hydrochloric acid (Osarumwense Peter Osarodion, 2023). Another method involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates to produce various derivatives (W. Nawrocka, 2009).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including the one , is characterized by the presence of a quinazolinone backbone, which significantly influences their chemical and biological properties. The structure-activity relationship is determined by substituents on the quinazolinone nucleus, influencing the compound's pharmacological effects.

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including alkylation, acylation, and condensation, producing a wide range of compounds with diverse properties. The core structure can react with different reagents under various conditions to form new derivatives with altered chemical and biological activities (W. Nawrocka et al., 1997).

Mechanism of Action

Target of Action

It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation .

Mode of Action

Based on its structural similarity to indole derivatives, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.

Pharmacokinetics

It is known that similar compounds undergo rapid oxidative metabolism in vitro . This suggests that the compound may also be rapidly metabolized in the body, which could impact its bioavailability.

Result of Action

Based on its structural similarity to indole derivatives, it can be inferred that it might exert a wide range of biological effects, depending on the specific targets and pathways it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPGKGRKHBIOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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